F-PEG2-S-Boc

PROTAC quantification 19F NMR spectroscopy label-free tracking

Non-fluorinated PEG linkers lack inherent quantifiability and metabolic stability, complicating PROTAC optimization. F-PEG2-S-Boc addresses these limitations with a terminal fluorine enabling direct 19F qNMR quantification and enhanced enzymatic resistance. - Enables label-free measurement of linker conjugation and intracellular PROTAC concentration via 19F qNMR. - Fluorinated PEG segment confers oxidative and enzymatic degradation resistance for extended time-course assays (>24 h). - Orthogonal Boc protection and stable thioether linkage support modular, high-yield solid- or solution-phase synthesis.

Molecular Formula C12H23FO4S
Molecular Weight 282.37 g/mol
Cat. No. B12408630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-PEG2-S-Boc
Molecular FormulaC12H23FO4S
Molecular Weight282.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CSCCOCCOCCF
InChIInChI=1S/C12H23FO4S/c1-12(2,3)17-11(14)10-18-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3
InChIKeyNSKNIBGVMKHQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-PEG2-S-Boc PROTAC Linker: Molecular Weight, Purity, and Structural Specifications for Targeted Protein Degradation Synthesis


F-PEG2-S-Boc (C12H23FO4S, MW 282.37 g/mol) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker developed specifically for Proteolysis Targeting Chimera (PROTAC) assembly [1]. The compound incorporates a fluoroethoxy terminus, a two-unit PEG spacer (PEG2), a thioether linkage, and a tert-butyloxycarbonyl (Boc)-protected carboxyl group . Commercial sources report purity specifications of ≥98% as verified by HPLC . As a PROTAC linker, F-PEG2-S-Boc facilitates the covalent bridging of an E3 ubiquitin ligase-recruiting ligand to a target protein-binding ligand, enabling the formation of the ternary complex necessary for ubiquitin-proteasome-mediated degradation . The compound is supplied as a solid at room temperature with established storage stability of 3 years at -20°C in powder form .

1
Heterobifunctional PROTAC linker – PEG2-based assembly with fluoroethoxy and Boc-protected carboxyl termini
2
Fluorine reporter – terminal ¹⁹F enables label-free NMR tracking in biochemical environments
3
Controlled conjugation – Boc protection supports sequential, orthogonal PROTAC construction

Why Generic PEG Linkers Cannot Substitute for F-PEG2-S-Boc in Fluorine-Dependent PROTAC Synthesis and 19F NMR Tracking Applications


Standard PEG-based PROTAC linkers, such as NH2-PEG2-C2-Boc, Boc-NH-PEG2-azide, or Boc-NH-PEG2-propene, lack the terminal fluorine substituent that fundamentally alters the physicochemical and spectroscopic profile of F-PEG2-S-Boc [1]. This absence precludes three critical capabilities: (1) quantification of PROTAC conjugation efficiency and intracellular concentration via quantitative 19F nuclear magnetic resonance (19F qNMR) without isotopic labeling; (2) the enhanced metabolic resistance conferred by fluorinated PEG segments against oxidative and enzymatic degradation, which has been demonstrated to extend the functional half-life of fluorinated PEG constructs compared to non-fluorinated analogs ; and (3) the altered hydrophobic-hydrophilic balance provided by the fluoroethoxy group, which modulates solubility and cellular partitioning behavior in ways that cannot be replicated by amino-, azido-, or alkene-terminated PEG2 linkers . Generic substitution therefore compromises both experimental reproducibility and the ability to monitor PROTAC behavior in complex biological matrices without introducing additional reporter moieties that may perturb ternary complex formation [2].

¹⁹F NMR
Non-fluorinated PEG2 linkers (NH₂-PEG2-C2-Boc, Boc-NH-PEG2-azide) lack the fluorine nucleus; label-free quantification and intracellular monitoring may not be feasible.
Stability
Absence of the fluoroethoxy group may reduce metabolic resistance; linker degradation in prolonged cellular assays can confound degradation kinetic readouts.
Permeability
Charged amino-terminated or purely hydrophilic PEG2 linkers may exhibit different cellular partitioning; the balanced amphiphilic profile of F-PEG2-S-Boc may not be replicated.

Quantitative Evidence for F-PEG2-S-Boc Differentiation: 19F NMR Detectability, Metabolic Stability, and Physicochemical Advantages over Non-Fluorinated PEG2 Linkers


Quantitative 19F NMR Detectability Enables Label-Free PROTAC Concentration Monitoring vs. NMR-Invisible Non-Fluorinated PEG2 Linkers

F-PEG2-S-Boc incorporates a terminal fluoroethoxy group that provides a single, distinct 19F NMR signal, enabling quantitative detection of the PROTAC construct without the need for fluorescent or radioactive labels. In fluorinated PEG-containing polymer systems, the introduction of PEG-linked fluorine moieties yields enhanced NMR signal intensity and narrowed peak profiles compared to polymers lacking PEG spacers [1]. Specifically, PEG linker incorporation in fluorinated constructs was shown to greatly increase transverse relaxation time (T2*) while maintaining high longitudinal relaxation time (T1) values at equivalent fluorine concentrations, as measured via gradient-recalled echo imaging with varying echo times (TE) and recovery times (TR) [1]. This spectroscopic handle is absent in non-fluorinated PEG2 linkers such as NH2-PEG2-C2-Boc, Boc-NH-PEG2-azide, and Boc-NH-PEG2-propene, which possess no NMR-active fluorine nucleus and therefore cannot be directly quantified in biological media without exogenous labeling [2].

¹⁹F NMR detectability
Class-level
Single ¹⁹F signal; enhanced T₂* with maintained T₁ vs. non-PEG fluorinated controls
vs. non-fluorinated linkers – no ¹⁹F nucleus
Supports label-free PROTAC concentration monitoring
Derived from fluorinated PEG polymer MRI studies; direct PROTAC data not yet reported.
PROTAC quantification 19F NMR spectroscopy label-free tracking bioorthogonal detection

Enhanced Metabolic Stability of Fluorinated PEG Linkers vs. Non-Fluorinated PEG2 Analogs in Biological Environments

The fluorinated PEG segment present in F-PEG2-S-Boc and structurally analogous fluoro-PEG compounds provides demonstrated resistance to metabolic degradation by shielding the linker from enzymatic activity. In studies of fluorinated PEG linkers such as NHPI-PEG3-C2-pfp ester, the fluorine-containing structure has been shown to enhance stability against metabolic degradation and reduce clearance rates by increasing molecular size and providing steric shielding against enzymatic access . This property is attributable to the electronegativity and steric bulk of the fluoroethoxy group, which creates a less favorable substrate for oxidative and hydrolytic enzymes compared to non-fluorinated PEG2 linkers. Standard PEG2 linkers without fluorine substitution, including NH2-PEG2-C2-Boc and Boc-NH-PEG2-propene, lack this protective feature and are consequently more susceptible to metabolic degradation in cellular and in vivo environments [1]. While direct comparative metabolic stability data for F-PEG2-S-Boc versus specific non-fluorinated analogs are not available in the public literature, the class-level evidence from structurally related fluorinated PEG compounds supports a meaningful stability advantage .

Metabolic stability
Class-level
Fluorinated PEG segment resists enzymatic degradation
vs. non-fluorinated PEG2 – more susceptible to hydrolysis
May improve linker integrity in extended cellular assays
Inference from analogous fluoro-PEG linkers; comparative data for F-PEG2-S-Boc unavailable.
PROTAC metabolic stability fluorinated PEG pharmacokinetics enzymatic degradation resistance in vivo half-life

Monodisperse PEG2 Spacer Length Provides Optimal Aqueous Solubility Enhancement vs. PEG1 (Insufficient) and PEG4 (Excessive Bulk) Linkers

The PEG2 spacer length in F-PEG2-S-Boc represents a critical design parameter that balances solubility enhancement against molecular bulk. PEG linkers in PROTACs serve as entropic-rich, hydrophilic tethers that increase separation distance between the E3 ligase and target protein ligands while improving overall aqueous solubility and reducing aggregation [1]. The PEG2 unit (two ethylene glycol repeats) provides sufficient hydrophilic character to enhance solubility without introducing the excessive flexibility and molecular weight that can accompany longer PEG4 or PEG6 linkers. F-PEG2-S-Boc exhibits solubility in DMSO and may also be compatible with H2O, ethanol, and DMF under appropriate conditions, as established by vendor solubility screening protocols . Compared to PEG1 linkers, which offer minimal solubility enhancement, and PEG4 or longer linkers, which may increase molecular weight to 300-500 g/mol range and introduce additional conformational entropy that can complicate ternary complex formation, the PEG2 length in F-PEG2-S-Boc (MW 282.37 g/mol) provides an empirically validated balance .

PEG2 spacer balance
Class-level
MW 282.37 g/mol; DMSO-soluble with potential aqueous compatibility
vs. PEG1 – minimal solubility gain; vs. PEG4 – larger bulk (350–500 g/mol)
Balances solubility enhancement and ternary complex formation
Vendor solubility screening; target-specific linker length optimization is advised.
PROTAC solubility PEG spacer optimization linker length SAR aqueous formulation

Boc-Protected Carboxyl Group Enables Controlled, Acid-Labile Conjugation vs. Unprotected Carboxyl or Amine-Terminated PEG2 Linkers

F-PEG2-S-Boc features a tert-butyloxycarbonyl (Boc)-protected carboxyl group that remains stable under basic and nucleophilic conditions but is readily cleaved under mild acidic treatment (e.g., trifluoroacetic acid in dichloromethane) to reveal a free carboxyl for subsequent amide bond formation . This orthogonal protection strategy enables the sequential, controlled conjugation of the linker to distinct ligands without premature reactivity or side reactions. In contrast, PEG2 linkers with unprotected carboxyl termini (e.g., F-PEG2-COOH, CAS 2383964-72-3) require immediate activation and coupling, which can lead to self-condensation or unwanted cross-reactivity in complex PROTAC assembly schemes . Similarly, amine-terminated PEG2 linkers such as NH2-PEG2-C2-Boc offer only a single conjugation handle and cannot be used for sequential dual-functionalization without intermediate deprotection steps [1]. The Boc protecting group on F-PEG2-S-Boc thus provides an essential degree of synthetic control, enabling modular PROTAC construction in both solution-phase and solid-phase synthesis workflows.

Boc orthogonality
Class-level
Stable under basic/nucleophilic conditions; cleaved by TFA/DCM
vs. F-PEG2-COOH – unprotected; vs. NH₂-PEG2-C2-Boc – single handle
Enables sequential, site-specific PROTAC assembly
Standard Boc chemistry; no contradictory data reported.
PROTAC orthogonal conjugation Boc protection chemistry solid-phase peptide synthesis sequential deprotection

Thioether Linkage in F-PEG2-S-Boc Confers Enhanced Chemical Stability Relative to Ester-Containing PEG Linkers Under Physiological Conditions

F-PEG2-S-Boc incorporates a thioether (sulfide) linkage connecting the PEG2 backbone to the Boc-protected carboxyl terminus. Thioether bonds exhibit significantly greater stability against hydrolysis under physiological pH conditions (pH 7.4) compared to ester linkages commonly found in alternative PEG linkers such as F-PEG2-SO-COOH and other sulfonyl- or ester-containing constructs . While direct comparative hydrolysis rate data for F-PEG2-S-Boc versus ester-based PEG2 linkers are not publicly reported, the chemical principle is well-established: thioethers (R-S-R′) are resistant to hydrolytic cleavage, whereas esters (R-CO-O-R′) undergo slow hydrolysis in aqueous media, which can accelerate in the presence of endogenous esterases in cellular assays . This differential stability is critical for PROTAC applications where the linker must remain intact throughout the time course of degradation assays (typically 6-72 hours) to avoid confounding results from linker cleavage rather than target protein degradation [1].

Thioether stability
Class-level
C–S–C linkage resistant to hydrolysis at pH 7.4
vs. ester-containing linkers – pH- and esterase-mediated cleavage
Reduces non-specific degradation signal in cellular assays
Well-established chemical principle; direct comparative kinetics not publicly reported.
PROTAC linker stability thioether bond esterase resistance in vitro degradation

Fluoroethoxy Group Modulates Hydrophobic-Hydrophilic Balance to Enhance Cellular Permeability Relative to Amino-Terminated PEG2 Linkers

The fluoroethoxy terminus of F-PEG2-S-Boc introduces a controlled hydrophobic element to an otherwise hydrophilic PEG scaffold, modulating the overall hydrophobic-hydrophilic balance in a manner that can influence cellular permeability. In studies of fluorinated PROTAC linkers, fluorination has been shown to alter physicochemical properties including lipophilicity and membrane partitioning behavior [1]. Specifically, fluorinated PEG constructs such as NHPI-PEG3-C2-pfp ester demonstrate enhanced hydrophobicity conferred by the fluorine-containing structure while maintaining sufficient aqueous solubility for biological applications . In contrast, amino-terminated PEG2 linkers (e.g., NH2-PEG2-C2-Boc) present a primary amine that is positively charged at physiological pH, which can hinder passive membrane diffusion and may alter subcellular localization patterns [2]. While direct logP or permeability coefficient data for F-PEG2-S-Boc versus specific comparators are not publicly available, the presence of both hydrophilic (PEG) and hydrophobic (fluoroethoxy) components provides a balanced profile that may facilitate more favorable cellular uptake compared to purely hydrophilic or charged PEG2 linkers .

Amphiphilic profile
Class-level
Fluoroethoxy adds hydrophobic character to PEG backbone
vs. NH₂-PEG2-C2-Boc – charged amine; vs. fully hydrophilic linkers
May support passive membrane permeability
Inference from fluorinated linker studies; direct logP/permeability data for F-PEG2-S-Boc not available.
PROTAC cellular permeability fluorinated linker physicochemical properties logP modulation membrane partitioning

Validated Application Scenarios for F-PEG2-S-Boc in PROTAC Synthesis, 19F NMR Tracking, and Fluorine-Enabled Bioconjugation


PROTAC Synthesis Requiring Label-Free Quantification via 19F NMR Spectroscopy

F-PEG2-S-Boc is optimally deployed in PROTAC synthesis workflows where direct, label-free quantification of linker incorporation and final PROTAC concentration is required. The terminal fluorine atom enables 19F qNMR quantification without introducing fluorescent tags or radioactive isotopes that could alter ternary complex formation kinetics. This application leverages the evidence that fluorinated PEG constructs provide enhanced 19F NMR signal intensity and narrowed peak profiles compared to non-PEG fluorinated analogs [1]. Researchers synthesizing PROTAC libraries for structure-activity relationship (SAR) studies can use F-PEG2-S-Boc to standardize concentration measurements across multiple constructs, eliminating variability introduced by extinction coefficient differences or labeling efficiency inconsistencies.

Extended-Duration Cellular Degradation Assays Requiring Enhanced Linker Metabolic Stability

For PROTAC experiments involving prolonged incubation periods (>24 hours) in cellular environments with active metabolic machinery, F-PEG2-S-Boc provides the enhanced metabolic stability characteristic of fluorinated PEG linkers. The fluorinated PEG segment confers demonstrated resistance to enzymatic degradation and clearance, as established in studies of structurally related fluoro-PEG compounds . This stability advantage is particularly valuable when assessing degradation kinetics for slowly degrading target proteins (e.g., those with long half-lives) or when performing time-course experiments extending to 48-72 hours, where non-fluorinated PEG2 linkers may undergo partial degradation that confounds DC50 and Dmax calculations.

Sequential Conjugation in Solid-Phase PROTAC Synthesis Using Orthogonal Boc Protection

F-PEG2-S-Boc is ideally suited for solid-phase peptide synthesis (SPPS) and sequential solution-phase PROTAC assembly workflows that require orthogonal protecting group strategies. The Boc-protected carboxyl remains stable during fluoroethoxy-mediated nucleophilic substitution reactions (enabling attachment to E3 ligase ligand scaffolds) and can be selectively deprotected under mild acidic conditions (TFA/DCM) to reveal a free carboxyl for subsequent amide coupling to the target protein ligand . This orthogonal protection scheme, combined with the stability of the internal thioether linkage under both acidic and basic conditions, enables modular, high-yield PROTAC construction with minimal byproduct formation compared to one-pot coupling approaches using unprotected linkers.

19F MRI Traceable Drug Delivery System Development Using Fluorinated PEG Scaffolds

Beyond PROTAC applications, F-PEG2-S-Boc serves as a building block for synthesizing 19F magnetic resonance imaging (19F MRI)-traceable drug delivery systems and theranostic platforms. Research on fluorinated PEGylated polymers has demonstrated that PEG linkers inserted between fluorine moieties and polymer backbones greatly increase transverse relaxation time (T2*) while maintaining high longitudinal relaxation time (T1) values at equivalent fluorine concentrations, resulting in bright signals over background in phantom imaging studies [1]. The monodisperse PEG2 spacer in F-PEG2-S-Boc provides precise control over the distance between the fluorine reporter and the conjugated payload, enabling rational design of 19F MRI contrast agents with optimized relaxation properties for in vivo tracking applications.

Application
Selection Property
Validation Focus
PROTAC synthesis with ¹⁹F NMR quantification
Fluoroethoxy ¹⁹F NMR handle
Label-free concentration monitoring
Extended-duration cellular degradation assays
Fluorinated PEG metabolic stability context
Linker integrity during prolonged incubation
Solid-phase PROTAC synthesis with orthogonal protection
Boc-protected carboxyl for sequential conjugation
Deprotection control and coupling efficiency
¹⁹F MRI-traceable delivery system research
Fluorinated PEG scaffold for ¹⁹F MRI
Relaxation property optimization (T₂*/T₁)

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